allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with the molecular formula C26H26N2O5S It is often used in early discovery research due to its unique chemical structure and potential biological activities .
Preparation Methods
The synthesis of allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazine ring: This is achieved by reacting appropriate starting materials under specific conditions to form the pyrimido[2,1-b][1,3]thiazine core.
Introduction of the allyl group: The allyl group is introduced through an allylation reaction, often using allyl bromide as the reagent.
Benzyloxy and methoxy substitutions: These groups are introduced through nucleophilic substitution reactions, using appropriate benzyloxy and methoxy precursors.
Chemical Reactions Analysis
Allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the thiazine core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar compounds to allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include:
- Allyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Biological Activity
Allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS Number: 618411-63-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential applications based on diverse scholarly sources.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a pyrimido-thiazine core. Its molecular formula is C26H26N2O5S with a molecular weight of approximately 478.56 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C26H26N2O5S |
Molecular Weight | 478.56 g/mol |
CAS Number | 618411-63-5 |
Biological Activity Overview
Research indicates that compounds with a pyrimido-thiazine core exhibit a range of biological activities including:
- Antibacterial Activity : Several studies have demonstrated that thiazine derivatives possess significant antibacterial properties. For instance, compounds similar to allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has been evaluated for antifungal properties against pathogens like Fusarium oxysporum. In vitro tests indicated promising results with minimal inhibitory concentrations (MICs) comparable to standard antifungal agents .
- Anti-inflammatory Effects : Thiazine derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl may inhibit tumor cell proliferation in certain cancer models, although detailed mechanisms remain to be elucidated .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes linked to bacterial and fungal growth.
- Cell Membrane Disruption : The compound could disrupt microbial cell membranes, leading to cell death.
- Modulation of Signaling Pathways : It may influence signaling pathways involved in inflammation and cancer progression.
Synthesis and Evaluation
A study published by Tozkoparan et al. (2016) synthesized various thiazine derivatives and assessed their biological activities. The findings suggested that modifications on the thiazine ring significantly influenced the antimicrobial potency .
In Vitro Studies
Research conducted by Torres-García et al. highlighted the effects of thiazine derivatives on human neutrophils, demonstrating increased phagocytic activity when treated with zinc complexes derived from thiazines . This suggests potential applications in enhancing immune responses.
Research Data Table
Properties
CAS No. |
618411-63-5 |
---|---|
Molecular Formula |
C26H26N2O5S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
prop-2-enyl 6-(3-methoxy-4-phenylmethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C26H26N2O5S/c1-4-13-32-25(30)23-17(2)27-26-28(22(29)12-14-34-26)24(23)19-10-11-20(21(15-19)31-3)33-16-18-8-6-5-7-9-18/h4-11,15,24H,1,12-14,16H2,2-3H3 |
InChI Key |
VBVQNAJIEISOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC=C |
Origin of Product |
United States |
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